4-Bromo-3-nitroaniline chemical properties and structure
4-Bromo-3-nitroaniline chemical properties and structure
An In-depth Technical Guide to 4-Bromo-3-nitroaniline: Properties, Synthesis, and Applications
Authored by: A Senior Application Scientist
This guide provides a comprehensive technical overview of 4-bromo-3-nitroaniline (CAS No. 53324-38-2), a pivotal chemical intermediate. Designed for researchers, medicinal chemists, and professionals in drug development, this document delves into the compound's core chemical properties, molecular structure, synthesis, and key applications, with a focus on its role as a versatile building block in modern organic synthesis.
Core Characteristics and Structural Framework
4-Bromo-3-nitroaniline is a substituted aromatic amine whose utility is defined by the interplay of its three functional groups: an amine (-NH₂), a nitro (-NO₂), and a bromine (-Br) atom. Its IUPAC name is 4-bromo-3-nitroaniline.[1] The strategic positioning of these groups on the benzene ring dictates its reactivity and makes it a valuable precursor in multi-step syntheses.
The amino group is a potent activating, ortho-, para-director in electrophilic aromatic substitution, while the nitro group is a strong deactivating, meta-director. The bromine atom is a deactivating but ortho-, para-directing group. This combination of electronic effects provides a nuanced reactivity profile, allowing for selective chemical transformations.
Molecular Structure
Caption: 2D structure of 4-Bromo-3-nitroaniline.
Physicochemical and Spectroscopic Data
The compound presents as an orange to dark brown crystalline powder.[2][3] Its key properties are summarized below, providing essential data for experimental design and safety assessments.
| Property | Value | Source(s) |
| CAS Number | 53324-38-2 | [1][3][4] |
| Molecular Formula | C₆H₅BrN₂O₂ | [1][4][5] |
| Molecular Weight | 217.02 g/mol | [1][4][5] |
| Melting Point | 128-132 °C | [2][3][4] |
| Boiling Point | 299.7 ± 20.0 °C (Predicted) | [3] |
| Water Solubility | 12.3 mg/L | [6] |
| pKa | 1.87 ± 0.10 (Predicted) | [3] |
| SMILES | NC1=CC=C(Br)C(=C1)=O | [4] |
| InChIKey | PITHQPMZWKZGRZ-UHFFFAOYSA-N | [1] |
Spectroscopic Profile:
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Infrared (IR) Spectroscopy : The IR spectrum is characterized by distinct peaks corresponding to its functional groups. These include symmetric and asymmetric N-H stretching bands for the primary amine (typically 3300-3500 cm⁻¹), strong asymmetric and symmetric stretching vibrations for the nitro group (around 1540 cm⁻¹ and 1350 cm⁻¹, respectively), and C-Br stretching in the fingerprint region.[2][7]
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Mass Spectrometry (MS) : The mass spectrum shows a characteristic isotopic pattern for bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio), with molecular ion peaks (M⁺) appearing at m/z 216 and 218.[1]
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Nuclear Magnetic Resonance (NMR) Spectroscopy : The ¹H NMR spectrum will display signals for the three aromatic protons and the two amine protons. The chemical shifts and coupling patterns of the aromatic protons are influenced by the electronic effects of all three substituents, providing definitive structural confirmation.
Synthesis and Reactivity
The synthesis of 4-bromo-3-nitroaniline is a prime example of leveraging directing group effects in electrophilic aromatic substitution. A logical and efficient laboratory-scale synthesis involves the regioselective bromination of 3-nitroaniline.
Plausible Synthetic Pathway
Caption: Synthetic logic for the preparation of 4-bromo-3-nitroaniline.
Experimental Protocol: Synthesis of 4-Bromo-3-nitroaniline
This protocol describes a representative method for the synthesis of 4-bromo-3-nitroaniline from 3-nitroaniline.
Materials:
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3-Nitroaniline
-
Glacial Acetic Acid
-
Bromine (Br₂)
-
Sodium bisulfite solution (aqueous)
-
Sodium bicarbonate solution (saturated, aqueous)
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Ethanol
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Standard laboratory glassware (round-bottom flask, dropping funnel, condenser)
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Stir plate and magnetic stir bar
Procedure:
-
Dissolution: In a round-bottom flask equipped with a magnetic stir bar, dissolve 3-nitroaniline in glacial acetic acid. Cool the mixture in an ice-water bath to 0-5 °C.
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Bromination: While stirring vigorously, add a solution of bromine in glacial acetic acid dropwise via a dropping funnel. The rate of addition should be controlled to maintain the reaction temperature below 10 °C.
-
Reaction Monitoring: After the addition is complete, allow the mixture to stir at room temperature for several hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Quenching: Once the reaction is complete, pour the mixture into a beaker of ice water. A precipitate should form.
-
Neutralization & Workup: To remove unreacted bromine, add a sodium bisulfite solution until the orange color dissipates. Carefully neutralize the mixture by adding saturated sodium bicarbonate solution until effervescence ceases.
-
Isolation: Collect the solid product by vacuum filtration and wash the filter cake with cold water.
-
Purification: Recrystallize the crude product from a suitable solvent, such as ethanol, to yield pure 4-bromo-3-nitroaniline.
-
Characterization: Dry the purified product and confirm its identity and purity using melting point analysis, IR, and NMR spectroscopy.
Applications in Drug Development and Chemical Synthesis
4-Bromo-3-nitroaniline is not typically an active pharmaceutical ingredient (API) itself but serves as a crucial intermediate in the construction of more complex, biologically active molecules.[3][5] The nitro group, in particular, is a well-established pharmacophore in various therapeutic areas, known to participate in critical redox reactions within target cells.[8]
Key Roles:
-
Scaffold for Heterocyclic Synthesis: The amine group can be readily diazotized and converted to other functional groups via Sandmeyer or related reactions, or it can act as a nucleophile to form heterocyclic rings, which are core structures in many pharmaceuticals.
-
Precursor for Bioactive Molecules: It is a building block in the synthesis of compounds with potential antibacterial, antifungal, and antineoplastic properties.[5][8] The presence of the bromine atom can enhance lipophilicity and metabolic stability, often improving the pharmacokinetic profile of a drug candidate.
-
Dye and Pigment Manufacturing: The compound is an intermediate in the production of azo dyes, where the amino group is diazotized and coupled with an electron-rich aromatic compound to create vibrant and stable colorants.[9]
Workflow: Role as a Pharmaceutical Intermediate
Caption: Application workflow of 4-bromo-3-nitroaniline in pharmaceutical synthesis.
Safety, Handling, and Storage
Due to its chemical nature, 4-bromo-3-nitroaniline must be handled with appropriate caution. It is classified as an irritant and is harmful if swallowed, inhaled, or in contact with skin.[1][10][11]
Self-Validating Safety Protocol
Objective: To ensure safe handling and minimize exposure risk during laboratory operations.
-
Engineering Controls (Primary Barrier):
-
Action: All weighing and manipulation of the solid compound must be conducted within a certified chemical fume hood or a glove box.
-
Validation: The fume hood's airflow indicator confirms negative pressure, preventing dust and vapor from entering the lab environment.
-
-
Personal Protective Equipment (PPE) (Secondary Barrier):
-
Action: Wear nitrile gloves, a flame-resistant lab coat, and ANSI-rated safety goggles with side shields at all times.
-
Validation: A visual check confirms full coverage of skin and eyes. Gloves are inspected for integrity before use.
-
-
Spill Management:
-
Action: In case of a spill, cordon off the area. Do not create dust. Gently cover the spill with an inert absorbent material (e.g., vermiculite).
-
Validation: The spill is contained, and airborne dust is minimized, preventing inhalation exposure.
-
-
Storage:
-
Action: Store the compound in a tightly sealed container in a cool, dry, and well-ventilated area away from strong oxidizing agents.[10][11] The container should be kept in a dark place under an inert atmosphere.[3][12]
-
Validation: The storage location is verified to be separate from incompatible materials, and the container is clearly labeled with GHS hazard pictograms.
-
-
Waste Disposal:
-
Action: Dispose of waste material and empty containers in accordance with local, state, and federal environmental regulations.
-
Validation: Waste is segregated into a designated, labeled hazardous waste container, awaiting pickup by certified personnel.
-
Conclusion
4-Bromo-3-nitroaniline stands out as a highly valuable and versatile chemical intermediate. Its unique structural arrangement of activating and deactivating groups, combined with multiple reactive sites, provides chemists with a powerful tool for constructing complex molecular architectures. Its established role in the synthesis of pharmaceuticals and dyes underscores its industrial and academic importance. A thorough understanding of its chemical properties, reactivity, and safety protocols is essential for leveraging its full potential in research and development.
References
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MySkinRecipes. (n.d.). 4-Bromo-3-nitroaniline. Retrieved from [Link]
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Chemistry LibreTexts. (2019). 16.6: Multistep Synthesis. Retrieved from [Link]
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SpectraBase. (n.d.). 4-Bromo-3-nitroaniline. Retrieved from [Link]
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University of Calcutta. (n.d.). SPECTROSCOPIC ANALYSIS OF ORGANIC COMPOUNDS. Retrieved from [Link]
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Torres, E., et al. (2022). The Diverse Biological Activity of Recently Synthesized Nitro Compounds. Pharmaceuticals, 15(6), 723. Retrieved from [Link]
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